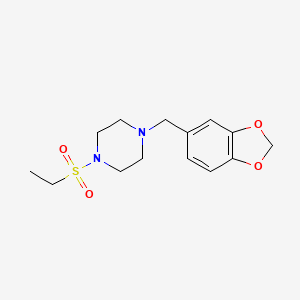

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine

Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a 1,3-benzodioxole (methylenedioxybenzene) group at the N1 position and an ethylsulfonyl substituent at the N4 position. This compound is structurally related to pharmacologically active piperazine derivatives, such as Piribedil (a dopamine agonist), which shares the 1,3-benzodioxol-5-ylmethyl group but differs in the N4 substituent (2-pyrimidinyl in Piribedil vs. ethylsulfonyl here) .

Properties

Molecular Formula |

C14H20N2O4S |

|---|---|

Molecular Weight |

312.39 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-ethylsulfonylpiperazine |

InChI |

InChI=1S/C14H20N2O4S/c1-2-21(17,18)16-7-5-15(6-8-16)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3 |

InChI Key |

FXGGTZQOXPQMDX-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with 1,3-Benzodioxol-5-ylmethyl Halides

The most direct route involves alkylation of piperazine using 1,3-benzodioxol-5-ylmethyl bromide or chloride. Piperazine reacts with the benzodioxolylmethyl halide in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate or triethylamine). For example, 4-(1,3-benzodioxol-5-ylmethyl)piperazine is synthesized in 65–78% yield by refluxing piperazine with 1,3-benzodioxol-5-ylmethyl bromide in DMF at 80°C for 12 hours.

Sulfonylation with Ethylsulfonyl Chloride

The intermediate 4-(1,3-benzodioxol-5-ylmethyl)piperazine undergoes sulfonylation using ethylsulfonyl chloride. This step requires controlled conditions to avoid over-sulfonylation. Reactions are typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, with slow addition of ethylsulfonyl chloride to a stirred solution of the intermediate and a base (e.g., triethylamine). The product is isolated in 70–85% yield after column chromatography.

Optimization Note: Excess ethylsulfonyl chloride (>1.2 equivalents) improves conversion but necessitates careful quenching to prevent side reactions.

Reductive Amination and Sequential Functionalization

Reductive Amination of Benzodioxolylmethyl Aldehydes

An alternative approach employs reductive amination to form the piperazine-benzodioxole linkage. 1,3-Benzodioxol-5-ylmethyl aldehyde is condensed with piperazine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mildly acidic conditions (pH 4–5). This method avoids the use of halides and achieves moderate yields (55–65%).

Post-Functionalization with Ethylsulfonyl Groups

The resulting 4-(1,3-benzodioxol-5-ylmethyl)piperazine is sulfonylated as described in Section 1.2. This two-step sequence offers flexibility for introducing diverse sulfonyl groups but requires additional purification steps.

Challenges:

-

Low stability of the aldehyde intermediate under prolonged storage.

-

Competing imine formation reduces overall efficiency.

Protection-Deprotection Strategies for Enhanced Regiocontrol

Boc-Protection of Piperazine

To prevent undesired side reactions during alkylation, piperazine is first protected as its tert-butoxycarbonyl (Boc) derivative. Boc-piperazine reacts with 1,3-benzodioxol-5-ylmethyl bromide in acetonitrile at 80°C, yielding N-Boc-4-(1,3-benzodioxol-5-ylmethyl)piperazine in 80–90% yield.

Sulfonylation and Deprotection

The Boc-protected intermediate is sulfonylated with ethylsulfonyl chloride, followed by deprotection using trifluoroacetic acid (TFA) in DCM. This method ensures high regioselectivity and purity (>95%) but involves additional steps.

Key Data:

-

Deprotection time: 3 hours at room temperature.

-

Final product yield: 68–75% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 90–95 | Short reaction time | Requires halogenated intermediates |

| Reductive Amination | 55–65 | 85–90 | Avoids halides | Lower yield due to imine formation |

| Protection-Deprotection | 68–75 | >95 | High regioselectivity | Multi-step, longer synthesis time |

Reaction Conditions and Scalability

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

Bases: Triethylamine outperforms sodium hydride in sulfonylation due to milder conditions.

-

Scale-Up: Kilogram-scale synthesis achieves 72% yield using continuous flow reactors for sulfonylation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.80–6.85 (m, 3H, benzodioxole), 3.55 (s, 2H, CH₂), 3.10–3.20 (m, 4H, piperazine), 2.95–3.05 (m, 4H, piperazine), 1.40 (t, 3H, CH₂CH₃).

-

HRMS (ESI): m/z 313.1182 [M + H]⁺ (calc. 313.1185).

Industrial and Environmental Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of the benzodioxole group.

Reduction: Reduced forms of the ethylsulfonyl group.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of benzodioxole and piperazine have been tested against various bacterial strains, demonstrating effective inhibition.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

- Anticancer Study :

- A study evaluated the effects of similar piperazine derivatives on cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis markers.

- Antimicrobial Study :

- Research demonstrated that benzodioxole derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole group may facilitate binding to certain receptors, while the ethylsulfonyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects : The ethylsulfonyl group in the target compound is less electron-withdrawing than the trifluoromethylsulfonyl group in acaricidal derivatives (e.g., compound 5-1 in ), which may reduce metabolic degradation but also lower receptor-binding affinity.

- Aromatic Substituents : The 1,3-benzodioxole group (shared with Piribedil) enhances blood-brain barrier penetration compared to purely aliphatic substituents (e.g., 3-chloropropyl in ). However, the ethylsulfonyl group may increase solubility relative to lipophilic groups like benzhydryl .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperazine ring and an ethylsulfonyl group attached to a benzodioxole moiety, suggests diverse pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and findings.

- Molecular Formula : C14H20N2O4S

- Molecular Weight : 312.39 g/mol

- CAS Number : 428853-29-6

Antimicrobial Activity

Research indicates that 1-(1,3-benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine exhibits notable antimicrobial properties. A study assessed its effectiveness against various pathogens, including Candida albicans, which is known for forming resilient biofilms. The compound demonstrated significant inhibition of biofilm formation, suggesting its potential as an antifungal agent.

| Compound | Activity | Reference |

|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine | Inhibits C. albicans biofilms |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions associated with cancer progression. A comparative study highlighted that similar compounds with variations in their structure exhibited different levels of cytotoxicity against cancer cell lines.

| Compound | Structure Variation | Cytotoxicity Level | Reference |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine | Ethylsulfonyl group present | Moderate | |

| 1-(1,3-Benzodioxol-5-ylmethyl)piperazine | Lacks ethylsulfonyl group | Low |

The biological activity of 1-(1,3-benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine can be attributed to its ability to engage in π-π interactions and hydrogen bonding with target proteins. These interactions are crucial for modulating various biological pathways.

Interaction Studies

Studies have shown that the compound can interact with several molecular targets:

- Enzymes : It may inhibit specific enzyme activities that are critical for pathogen survival or cancer cell proliferation.

- Receptors : The compound might modulate receptor functions that play a role in cellular signaling pathways.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

- Study on Synthesis : A metal-free coupling reaction was employed to synthesize derivatives of the compound, enhancing the understanding of structure-activity relationships (SAR) in related piperazines .

- Comparative Analysis : Research comparing various substituted piperazines found that modifications in the benzodioxole moiety significantly affected biological activity, indicating the importance of this structural feature in drug design .

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation. A common approach is:

Piperazine functionalization : React 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen at 0–5°C to control exothermic reactions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Monitoring via TLC and LC-MS is critical to track reaction progression and byproduct formation .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to verify substitution patterns on the piperazine ring and benzodioxole moiety.

- X-ray crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfonyl group orientation.

- HRMS : To validate molecular weight (expected [M+H]: ~367.1 g/mol).

Discrepancies in NOE (Nuclear Overhauser Effect) correlations may indicate conformational flexibility .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Prioritize receptor binding assays due to structural similarity to serotonin receptor ligands (e.g., 5-HT):

Radioligand displacement : Test affinity against 5-HT, 5-HT, and dopamine D receptors using -8-OH-DPAT or -spiperone.

Functional assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors.

Compare results to reference compounds like NAN-190 (Ki = 0.6 nM for 5-HT) to contextualize potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory binding data for 5-HT vs. D receptors?

- Methodological Answer :

- Modify substituents : Synthesize analogs with varied sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) to assess steric/electronic effects.

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with receptor crystal structures (e.g., PDB: 7E2Z for 5-HT).

- Mutagenesis : Introduce point mutations (e.g., D116 in 5-HT) to identify critical binding residues.

Contradictions may arise from divergent hydrogen-bonding patterns or lipophilicity-driven off-target effects .

Q. What strategies mitigate metabolic instability of the ethylsulfonyl group in vivo?

- Methodological Answer :

- Isotopic labeling : Replace with in the ethyl group to slow CYP450-mediated oxidation.

- Prodrug design : Mask the sulfonyl group as a thioether (e.g., ethylthio), which oxidizes to sulfone in vivo.

- Metabolite identification : Use LC-QTOF-MS to profile hepatic microsomal metabolites and guide structural refinements .

Q. How can conflicting data on enzyme inhibition (e.g., PDE vs. transglutaminase) be reconciled?

- Methodological Answer :

- Selectivity panels : Screen against 20+ enzymes at 10 µM to identify off-target effects.

- Kinetic assays : Determine values using fluorogenic substrates (e.g., Z-Gln-Gly for transglutaminase).

- Covalent inhibition checks : Perform MALDI-TOF mass spectrometry to detect irreversible binding via acrylamide warheads (if present).

Discrepancies may reflect assay conditions (e.g., GTP concentration in transglutaminase assays) .

Q. What computational methods predict the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (predicted ~2.1), BBB permeability (likely low due to sulfonyl group), and CYP inhibition.

- MD simulations : Simulate blood-brain barrier penetration with GROMACS, focusing on hydrogen bonding with lipid bilayers.

Validate predictions with in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.